4-(3-(Methylamino)-1-phenylpropyl)phenol

Organic Synthesis Medicinal Chemistry Pharmacophore Design

Researchers seeking to explore steric and lipophilic effects on aminergic GPCR target engagement often face limited access to structurally defined, bifunctional scaffolds. This compound resolves that gap with a 1-phenyl-substituted propylamine core and a free phenolic handle. Key advantages: • 46% higher molecular weight than des-phenyl analogs, implying enhanced BBB penetration potential. • Dual amine/phenol functionality enables enantioselective synthesis and solid-support immobilization. • Rigorous analytical QC ensures reliable identity for impurity profiling and chemoproteomic applications.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B12972236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Methylamino)-1-phenylpropyl)phenol
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3
InChIKeyGIAMHCUTHMHPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Methylamino)-1-phenylpropyl)phenol: Bifunctional Building Block


4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS 1254705-11-7, C₁₆H₁₉NO, MW 241.33 g/mol) is a synthetic phenylpropylamine derivative characterized by a para-substituted phenol group linked to a 3-(methylamino)-1-phenylpropyl chain. This compound is classified as both a phenolic compound and an aromatic amine, providing a unique bifunctional scaffold for further derivatization . Its core structure differs fundamentally from simpler phenylpropylamines such as 4-(3-(methylamino)propyl)phenol (CAS 32180-92-0) by the addition of a phenyl substituent at the 1-position of the propyl chain, which significantly alters its lipophilicity, steric profile, and potential for π-π stacking interactions .

Bifunctional scaffoldPhenol and secondary amine enable dual derivatization pathways
1-Phenyl substitutionMay alter steric profile and lipophilicity vs. simpler analogs
Para-phenol placementDirects regioselective modifications for building-block utility

4-(3-(Methylamino)-1-phenylpropyl)phenol: Why Substitution Fails


Generic substitution of 4-(3-(Methylamino)-1-phenylpropyl)phenol with simpler phenylpropylamines (e.g., 4-(3-(methylamino)propyl)phenol) or structurally divergent pharmacophores (e.g., fluoxetine, atomoxetine) is invalid due to fundamental differences in molecular architecture that dictate reactivity, binding orientation, and downstream synthetic utility. The presence of the 1-phenyl group on the propyl chain introduces additional steric bulk and a second aromatic ring, which profoundly impacts molecular recognition events, such as receptor binding and enzyme inhibition, as well as physicochemical properties including lipophilicity and metabolic stability . Without direct, quantitative comparative data, any assumption of functional equivalence is unfounded and introduces unacceptable risk in both research and industrial applications. The following evidence quantifies specific differentiators that justify the selection of this exact compound over its closest structural analogs .

Steric bulk mismatch
1-Phenyl group introduces steric constraints not present in simpler phenylpropylamines; binding orientation may differ
Lipophilicity shift
Higher lipophilicity vs. 4-(3-(methylamino)propyl)phenol may alter membrane partitioning and assay behavior
No direct comparator data
Absence of head-to-head functional data; functional equivalence must be validated, not assumed

4-(3-(Methylamino)-1-phenylpropyl)phenol: Quantitative Differentiation from Analogs


Molecular Weight and Structural Complexity

4-(3-(Methylamino)-1-phenylpropyl)phenol possesses a significantly higher molecular weight and greater structural complexity compared to the simpler analog 4-(3-(methylamino)propyl)phenol, which lacks the 1-phenyl substituent. This difference directly impacts physicochemical properties and synthetic utility .

MW Difference
Head-to-head
241.33 vs 165.23 g/mol
(+46.1%)
Supports structural differentiation and lipophilicity review
Calculated; experimental confirmation recommended
Organic Synthesis Medicinal Chemistry Pharmacophore Design

PNMT Inhibition Affinity

While direct binding data for 4-(3-(methylamino)-1-phenylpropyl)phenol is limited, data for a structurally related phenylpropylamine (BDBM50367284) reveals weak inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This low affinity is characteristic of the unadorned phenylpropylamine scaffold and serves as a baseline against which the addition of a 1-phenyl substituent (as in the target compound) can be compared. The target compound's increased steric bulk and additional aromatic ring are predicted to alter binding orientation and affinity, highlighting the need for compound-specific evaluation rather than class-based extrapolation.

PNMT Affinity
Class-level
Ki 1.11 × 10⁶ nM (related analog)
Target: data not available
Class baseline; compound-specific evaluation needed
Related phenylpropylamine data; may not transfer
Enzymology Drug Discovery Neurochemistry

Structural Divergence from Marketed Phenylpropylamines

4-(3-(Methylamino)-1-phenylpropyl)phenol is a distinct chemical entity from marketed phenylpropylamine derivatives such as fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) and atomoxetine (N-methyl-γ-(2-methylphenoxy)benzenepropanamine). The target compound lacks the ether linkage and trifluoromethyl or methylphenoxy moieties present in these drugs, resulting in a fundamentally different pharmacophore . Consequently, any extrapolation of pharmacological activity, safety, or analytical behavior from these drugs to the target compound is scientifically invalid.

Scaffold Divergence
Class-level
Absence of ether linkage
No trifluoromethyl or methylphenoxy groups
Requires compound-specific analytical and safety protocols
Structural comparison only; not functional equivalence
Pharmacology Toxicology Chemical Biology

4-(3-(Methylamino)-1-phenylpropyl)phenol: Key Applications


CNS-Targeted Probe Scaffold

The compound's phenylpropylamine core with an additional 1-phenyl group and a free phenolic hydroxyl provides a versatile scaffold for the synthesis of CNS-active probe molecules. The increased molecular weight and lipophilicity (implied by the 46% higher MW compared to simpler analogs) suggest potential for improved blood-brain barrier penetration. The free phenol group allows for further functionalization (e.g., alkylation, acylation) to modulate pharmacokinetic properties. Researchers developing novel ligands for aminergic GPCRs or transporters should prioritize this scaffold over simpler phenylpropylamines to explore the impact of the 1-phenyl substituent on target engagement.

Intermediate for Complex Phenylpropylamines

The bifunctional nature (phenol and secondary amine) of 4-(3-(methylamino)-1-phenylpropyl)phenol makes it a valuable intermediate in the synthesis of more complex phenylpropylamine-based compounds, including potential drug candidates and chemical probes . The presence of the 1-phenyl group introduces a stereocenter (if resolved), enabling enantioselective syntheses. Its distinct structural features, when compared to simpler phenylpropylamines , necessitate specific handling and reaction conditions that must be validated experimentally rather than assumed from class behavior.

Impurity Profiling Reference Standard

Due to its structural similarity to phenylpropylamine-derived pharmaceuticals (e.g., fluoxetine, atomoxetine), 4-(3-(methylamino)-1-phenylpropyl)phenol may serve as a model impurity or degradation product in analytical method development . Its unique retention time and spectral properties, dictated by the 1-phenyl substituent and phenol group, will differ from those of simpler phenylpropylamines, making it a useful marker for method specificity. Quantitative LC-MS or HPLC methods developed using this compound can be applied to monitor related substances in pharmaceutical manufacturing.

Building Block for Solid-Phase and Combinatorial Chemistry

The presence of both a nucleophilic amine and a phenolic hydroxyl group renders 4-(3-(methylamino)-1-phenylpropyl)phenol suitable for immobilization on solid supports (e.g., via the phenol group) or for use in parallel synthesis libraries. The additional phenyl group provides a point of structural diversity that can be exploited in fragment-based drug discovery or high-throughput screening campaigns. Researchers should select this compound over its simpler analog when seeking to introduce enhanced lipophilicity and π-stacking potential into their combinatorial libraries.

Application
Selection Property
Validation Focus
CNS-targeted probe synthesis
Bifunctional scaffold with 1-phenyl group
Impact of 1-phenyl substitution on target engagement
Complex phenylpropylamine intermediate
Dual reactive sites with potential stereocenter
Enantioselective synthesis and reaction condition optimization
Impurity profiling reference
Distinct retention and spectral profile
Method specificity for related substances
Solid-phase and combinatorial chemistry
Nucleophilic amine and phenolic hydroxyl for immobilization
Enhanced lipophilicity and π-stacking in library design

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